2-Isobutyl-1H-benzoimidazol-5-ylamine
Description
The exploration of heterocyclic compounds is a cornerstone of modern drug development. 2-Isobutyl-1H-benzoimidazol-5-ylamine represents a specific molecule within the larger, pharmacologically significant family of benzimidazoles. Its structure, featuring an isobutyl group at the 2-position and an amine group at the 5-position, makes it a valuable building block, or synthon, for the synthesis of more complex molecules with potential therapeutic applications. Understanding its role requires an initial appreciation for the foundational scaffold from which it is derived.
The benzimidazole (B57391) scaffold, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is widely recognized as a "privileged structure" in medicinal chemistry. chemrevlett.com This designation is due to its recurrent presence in a multitude of bioactive compounds and clinically successful drugs. chemrevlett.com The versatility of the benzimidazole ring system allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govchemicalbook.com
The physicochemical properties of the benzimidazole nucleus, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to bind effectively to various enzymes and receptors within the body. nih.gov This inherent biological activity has led to the development of benzimidazole derivatives with diverse therapeutic uses. sinfoobiotech.comresearchgate.net Many approved drugs, such as the proton-pump inhibitors omeprazole (B731) and pantoprazole, and the anthelmintic agent albendazole, contain this core structure. nih.gov
The structural similarity of benzimidazole to naturally occurring purine (B94841) nucleosides allows it to act as an isostere, meaning it can mimic purines and interact with their biological targets, which contributes to its wide-ranging effects. chemrevlett.com Research has extensively documented the efficacy of benzimidazole derivatives in various therapeutic areas. researchgate.netfluorochem.co.uk The ease of synthesis and the ability to introduce various substituents onto the benzimidazole core make it a highly attractive scaffold for the rational design of new drug candidates. chemicalbook.commdpi.com
Table 1: Documented Pharmacological Activities of Benzimidazole Derivatives
| Pharmacological Activity | Description | Reference(s) |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation through various mechanisms, including targeting topoisomerase or receptor tyrosine kinases. | chemrevlett.comnih.govnih.gov |
| Antimicrobial | Activity against various bacterial and fungal strains. | mdpi.comnih.gov |
| Antiviral | Inhibition of viral replication, including activity against cytomegalovirus (CMV) and coxsackievirus. | nih.gov |
| Anti-inflammatory | Inhibition of enzymes like cyclooxygenases (COXs) involved in inflammatory processes. | fluorochem.co.uk |
| Anthelmintic | Efficacy against parasitic worm infections. | nih.gov |
| Antihypertensive | Used in the management of high blood pressure. | nih.gov |
| Anti-diabetic | Inhibition of enzymes such as α-glucosidase to manage blood sugar levels. | nih.gov |
| Antiprotozoal | Activity against protozoan parasites. | nih.gov |
While the benzimidazole scaffold is a major focus of medicinal chemistry research, academic literature on the specific biological activities of this compound is limited. The compound is primarily documented in the catalogs of chemical suppliers, where it is offered as a research chemical or building block for synthesis. chemicalbook.comsinfoobiotech.comfluorochem.co.uk This suggests that its primary role in the scientific community is that of a synthetic intermediate rather than an end-product with direct therapeutic use.
The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. researchgate.netnih.gov Therefore, a plausible synthetic route for this compound involves the reaction of 1,2,4-triaminobenzene with isovaleric acid or a related derivative.
The research trajectories for compounds with this structural motif involve using the 5-amino group as a handle for further chemical elaboration. For instance, research on other 5-amino-benzimidazole derivatives, such as 5-amino-1H-benzo[d]imidazole-2-thiol, has focused on creating novel molecules with potent anti-diabetic properties by modifying this amino group. nih.gov Similarly, studies on 2-substituted benzimidazoles, such as 2-(aminomethyl)benzimidazole derivatives, have explored their potential as tyrosine kinase inhibitors for cancer therapy. chemrevlett.com Other research has focused on creating complex hybrid molecules by linking the benzimidazole core to other heterocyclic systems, like thieno[2,3-d]pyrimidine, to develop novel antimicrobial agents. mdpi.com These studies highlight a clear research trajectory where the 2-isobutyl-5-amino-benzimidazole core serves as a starting point for creating a library of more complex derivatives to be screened for a wide range of biological activities, including anticancer and antimicrobial effects. semanticscholar.org
Table 2: Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 46323-43-7 | chemicalbook.comfluorochem.co.uk |
| Molecular Formula | C11H15N3 | fluorochem.co.uk |
| Also Available As | Dihydrochloride salt (CAS: 1158206-30-4) | sinfoobiotech.com |
| Physical State | Solid | fluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7(2)5-11-13-9-4-3-8(12)6-10(9)14-11/h3-4,6-7H,5,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLQCCDURNZGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360697 | |
| Record name | 2-Isobutyl-1H-benzoimidazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46323-43-7 | |
| Record name | 2-Isobutyl-1H-benzoimidazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reaction Pathways of 2 Isobutyl 1h Benzoimidazol 5 Ylamine
Established Synthetic Routes for 2-Isobutyl-1H-benzoimidazol-5-ylamine
The synthesis of this compound is not typically a single-step process but rather involves a carefully planned multi-step organic reaction strategy. The core of this synthesis lies in the formation of the benzimidazole (B57391) ring, which is generally achieved through the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent.
Multi-Step Organic Reaction Strategies
A plausible and commonly employed multi-step strategy for the synthesis of this compound begins with a substituted benzene (B151609) precursor, such as 4-nitro-1,2-phenylenediamine. This starting material contains the necessary diamine functionality for benzimidazole ring formation and a nitro group that can be later converted to the target amine group.
The general synthetic sequence can be outlined as follows:
Benzimidazole Ring Formation: The first major step is the condensation of 4-nitro-1,2-phenylenediamine with isovaleric acid (3-methylbutanoic acid) or one of its derivatives (e.g., acid chloride, ester). This reaction, often carried out under acidic conditions or at elevated temperatures, forms the benzimidazole ring, yielding 2-isobutyl-5-nitro-1H-benzimidazole. The use of polyphosphoric acid (PPA) is a common choice to facilitate this cyclization.
Reduction of the Nitro Group: The subsequent step involves the selective reduction of the nitro group at the 5-position to an amino group. This transformation is typically achieved using standard reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl), or through catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium (B1175870) formate. capes.gov.br This step yields the final product, this compound.
An alternative approach within the multi-step strategy could involve reversing the order of functional group introduction. One could start with a different substituted o-phenylenediamine and introduce the isobutyl group later in the synthesis, although the former method is generally more direct.
Regioselective Synthesis Approaches for Benzimidazole Derivatives
Regioselectivity is a critical consideration in the synthesis of substituted benzimidazoles, particularly when dealing with unsymmetrically substituted o-phenylenediamines. In the context of synthesizing this compound from 4-nitro-1,2-phenylenediamine, the condensation with isovaleric acid can theoretically lead to two different regioisomers: 2-isobutyl-5-nitro-1H-benzimidazole and 2-isobutyl-6-nitro-1H-benzimidazole.
Similarly, if one were to start with a different precursor and introduce the amino group at a later stage, for instance, through nitration of 2-isobutyl-1H-benzimidazole, the directing effects of the existing isobutyl and imidazole (B134444) ring would govern the position of the incoming nitro group. The imidazole ring itself can be protonated under nitrating conditions, influencing the regiochemical outcome. Careful control of reaction conditions is therefore paramount to ensure the desired regioselectivity. researchgate.net
Coupling Reactions in Benzimidazole Synthesis
While the primary strategy for the synthesis of this compound relies on the condensation and reduction sequence, modern organic synthesis offers powerful coupling reactions that can be adapted for the formation of the key C-N bonds. These methods are particularly useful for creating diverse libraries of substituted benzimidazoles.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds. wikipedia.orgresearchgate.netbeilstein-journals.orgacs.orgorganic-chemistry.org In a hypothetical application to the synthesis of our target molecule, one could envision a scenario starting with 5-bromo-2-isobutyl-1H-benzimidazole. This intermediate could then be coupled with an ammonia (B1221849) equivalent or a protected amine using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP) to introduce the amino group at the 5-position. beilstein-journals.org This approach offers the advantage of mild reaction conditions and broad functional group tolerance.
Ullmann Condensation: A classical copper-catalyzed method for C-N bond formation, the Ullmann condensation, can also be employed. wikipedia.orgorganic-chemistry.orgnih.govnih.gov Similar to the Buchwald-Hartwig approach, this reaction would involve the coupling of a 5-halo-2-isobutylbenzimidazole with an amine source in the presence of a copper catalyst, often at higher temperatures than palladium-catalyzed reactions. While historically requiring harsh conditions, modern modifications of the Ullmann reaction utilize ligands that allow for milder and more efficient transformations. nih.gov
These coupling strategies provide alternative and flexible routes for the synthesis of this compound and its analogues, especially in the context of combinatorial chemistry and the generation of compound libraries for drug discovery.
Green Chemistry Principles and Sustainable Synthesis of Benzimidazole Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. epa.gov The synthesis of benzimidazole derivatives, including this compound, can be made more sustainable by adopting these principles.
One of the key areas of focus is the use of greener solvents and catalysts. Traditional methods for benzimidazole synthesis often employ harsh acids like polyphosphoric acid and high-boiling organic solvents. Green chemistry encourages the use of more environmentally benign alternatives. For instance, water has been explored as a solvent for some benzimidazole syntheses, and solid acid catalysts or recyclable catalysts can replace corrosive and difficult-to-handle acids.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.govmdpi.com By using microwave irradiation, reaction times can be significantly reduced, often leading to higher yields and cleaner reactions with fewer byproducts. The synthesis of benzimidazole derivatives has been shown to be amenable to microwave-assisted conditions, offering a more energy-efficient approach compared to conventional heating. mdpi.com
The choice of reagents also plays a crucial role in the sustainability of a synthesis. Catalytic hydrogenation, for instance, is generally considered a greener reduction method than using stoichiometric metal reagents like tin(II) chloride, as it produces less waste.
Below is an interactive data table summarizing some green chemistry approaches applicable to benzimidazole synthesis:
| Green Chemistry Principle | Application in Benzimidazole Synthesis | Example |
| Use of Greener Solvents | Replacing hazardous organic solvents with water, ethanol, or ionic liquids. | Condensation of o-phenylenediamine and aldehydes in water. |
| Use of Catalysis | Employing recyclable solid acid catalysts or metal nanoparticles to replace stoichiometric reagents. | Use of Zeolites or metal-organic frameworks (MOFs) as catalysts. |
| Energy Efficiency | Utilizing microwave irradiation or ultrasound to reduce reaction times and energy consumption. | Microwave-assisted condensation of o-phenylenediamines with aldehydes. mdpi.com |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | One-pot multi-component reactions to build the benzimidazole core. |
| Use of Renewable Feedstocks | Exploring the use of starting materials derived from biomass. | Synthesis from amino acids using solvent-free melting methods. epa.gov |
By integrating these green chemistry principles, the synthesis of this compound and other valuable benzimidazole derivatives can be achieved in a more environmentally responsible and sustainable manner.
Biological Activity and Pharmacological Potential of 2 Isobutyl 1h Benzoimidazol 5 Ylamine
Receptor Interactions and Ligand Binding Studies
Histamine Receptor Ligand Activity
No published studies were identified that have investigated the binding affinity or functional activity of 2-Isobutyl-1H-benzoimidazol-5-ylamine at any of the histamine receptor subtypes (H1, H2, H3, H4). While the benzimidazole (B57391) core is present in some known histamine receptor ligands, the specific activity of the 2-isobutyl, 5-amino substituted derivative has not been characterized.
Bradykinin B1 Receptor Antagonism
There is no available research describing the evaluation of this compound as a bradykinin B1 receptor antagonist. Although various benzimidazole-containing compounds have been explored for their potential to block this receptor, the specific contribution of the isobutyl and amine functionalities of the target compound to this activity is unknown.
Cannabinoid Receptor Interactions
The interaction of this compound with cannabinoid receptors (CB1 and CB2) has not been reported in the scientific literature. The benzimidazole scaffold has been utilized in the design of cannabinoid receptor modulators, but no data is available for this specific chemical entity.
Antiproliferative and Anticancer Efficacy
Inhibition of Tubulin Polymerization
While the benzimidazole nucleus is a key feature of several known tubulin polymerization inhibitors, such as nocodazole, there are no studies that have specifically assessed the ability of this compound to interfere with microtubule dynamics.
Topoisomerase I Inhibition and Cytotoxicity
The potential of this compound to act as a topoisomerase I inhibitor and its cytotoxic effects on cancer cell lines have not been documented in published research. Structure-activity relationship studies on other benzimidazole derivatives have identified key features for topoisomerase I inhibition, but these have not been specifically applied to or tested on this compound.
In Vitro Cytotoxicity Across Diverse Cancer Cell Lines
The anticancer potential of benzimidazole derivatives has been extensively investigated, with many compounds demonstrating significant cytotoxic effects against a variety of cancer cell lines. Research into the structure-activity relationship (SAR) of this class of compounds suggests that modifications to the benzimidazole scaffold can influence their cytotoxic potency. While specific data for this compound is part of a broader research landscape, studies on analogous benzimidazole derivatives show promising results.
Novel benzimidazole molecules have exhibited considerable antiproliferative activities against liver cancer (HepG2), lung cancer (A549), colon cancer (DLD-1, HCT-116), and breast cancer (MCF-7) cell lines. waocp.org For instance, one study highlighted a high cytotoxic effect of a benzimidazole derivative against HepG2 and A549 cancer cell lines, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. Another investigation found a different derivative to be highly active against MCF-7 breast cancer cells with an IC₅₀ value of 8.86±1.10 μg/mL, and moderately active against HCT-116 colon cancer cells. waocp.org These findings underscore the potential of the benzimidazole core structure in developing new anticancer agents. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Benzimidazole Derivatives
| Cell Line | Cancer Type | Compound | IC₅₀ Value |
|---|---|---|---|
| HepG2 | Liver Cancer | Benzimidazole derivative (se-182) | 15.58 µM |
| A549 | Lung Cancer | Benzimidazole derivative (se-182) | 15.80 µM |
| MCF-7 | Breast Cancer | Benzimidazole derivative 4 | 8.86±1.10 μg/mL |
| HCT-116 | Colon Cancer | Benzimidazole derivative 2 | 16.18±3.85 μg/mL |
This table is interactive. Users can sort columns by clicking on the headers.
Mechanism of Action in Antitumor Activity
The antitumor activity of benzimidazole compounds is attributed to their ability to interact with various molecular targets and modulate cellular pathways involved in cancer progression. nih.gov The mechanisms are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in DNA replication and cell migration. nih.gov
Studies on different benzimidazole derivatives have revealed several key mechanisms:
Induction of Apoptosis: Many benzimidazole compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis. nih.gov This can occur through both intrinsic and extrinsic pathways, involving the activation of caspases (such as caspase-3, -8, and -9) and the release of cytochrome C. nih.gov
Cell Cycle Arrest: Certain derivatives have been shown to halt the cell cycle at specific phases, such as the G2/M, S, or sub-G1 phase, thereby preventing cancer cell proliferation. nih.gov
Increased Reactive Oxygen Species (ROS): Some compounds induce cellular homeostasis imbalance through the excessive production of ROS, which can lead to a decrease in the mitochondrial membrane potential and subsequent apoptosis. nih.gov
Inhibition of Topoisomerase: Benzimidazole derivatives have been found to inhibit topoisomerase II (TOPO II), an enzyme crucial for DNA replication and repair. This inhibition prevents the resealing of DNA strands, leading to DNA damage and cell death. nih.gov
Checkpoint Kinase Inhibition (e.g., Chk1, Chk2)
Checkpoint kinases, particularly Chk1 and Chk2, are critical regulators in the cellular DNA damage response pathway. researchgate.net They control cell-cycle progression, allowing time for DNA repair or initiating apoptosis if the damage is too severe. researchgate.net Inhibition of these kinases is a promising strategy in cancer therapy, as it can sensitize cancer cells, especially those with p53 mutations, to the effects of DNA-damaging chemotherapeutic agents. researchgate.net
Benzimidazole-based structures have been identified as potent inhibitors of checkpoint kinases. researchgate.net For example, pyrimidine-benzimidazole conjugates have been designed and synthesized to investigate their activity against Chk2, showing high potency. researchgate.net The inhibition of Chk2 can enhance the cytotoxic effects of standard chemotherapies like gemcitabine in cancer cell lines, such as those for pancreatic adenocarcinoma. nih.gov Studies have shown that both pharmacological inhibition and genetic knockdown of Chk2 can increase gemcitabine-induced apoptosis. nih.gov While much research has focused on Chk1 inhibition, these findings suggest that targeting Chk2 with compounds from the benzimidazole class could be a beneficial therapeutic approach for cancer treatment. nih.govnih.gov
Antimicrobial Spectrum Analysis
Antibacterial Activity Profiling
The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing effectiveness against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism of action often involves the disruption of critical metabolic pathways or bacterial cell wall synthesis.
Research has demonstrated that various substituted benzimidazoles possess significant antibacterial properties. Studies have evaluated their activity against bacteria such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Bacillus cereus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. nih.govresearchgate.net In some cases, the antibacterial activity of synthesized benzimidazole compounds has been comparable to standard antibiotics like penicillin-G and oxytetracycline. researchgate.net The development of hybrid molecules, such as those combining thieno[2,3-d]pyrimidine and benzimidazole moieties, has led to compounds with high affinity for bacterial enzymes like tRNA (Guanine37-N1)-methyltransferase (TrmD), a promising target for novel antibacterial drugs. mdpi.com
Antifungal Efficacy Studies
In addition to their antibacterial properties, benzimidazole derivatives are recognized for their broad-spectrum antifungal activity. nih.govnih.gov They have been studied for their effectiveness against a range of pathogenic fungi, including various Candida species, Alternaria alternata, and Aspergillus niger. researchgate.netnih.gov The development of novel benzimidazole-based compounds is a rational approach to combat the rise of fungal resistance to existing drugs. nih.gov
Comprehensive studies have reported the potential of these compounds to inhibit fungal growth. nih.gov For example, hybrid compounds incorporating a 1,3,4-oxadiazole nucleus with the benzimidazole ring have shown potent antifungal activities against tested Candida species, with some derivatives demonstrating efficacy comparable to standard antifungal agents like amphotericin B and ketoconazole. nih.gov The mechanism of antifungal action is often linked to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Benzimidazole and its derivatives exhibit significant anti-inflammatory and immunomodulatory properties, making them promising candidates for the treatment of inflammatory and autoimmune diseases. nih.gov Inflammation is a key factor in the pathology of many chronic conditions, and agents with anti-inflammatory potential can be highly beneficial. nih.gov
The mechanism behind these effects often involves the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Studies on benzimidazole derivatives in animal models of arthritis have shown a reduction in joint inflammation, pannus formation, and bone erosion. nih.gov This immunomodulatory role is attributed to the suppression of key inflammatory markers. nih.gov Furthermore, some benzimidazole compounds have been shown to inhibit the emigration of leukocytes to the site of injury and possess membrane-stabilizing activity. nih.gov These findings suggest that compounds based on the benzimidazole structure could serve as novel therapeutic drugs for challenging autoimmune and inflammatory disorders. nih.gov
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathway Modulation
The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins and leukotrienes, respectively. nih.gov These eicosanoids are significant mediators of inflammation and are implicated in the pathophysiology of cancer. nih.govresearchgate.net The COX-2 isoform is particularly involved in inflammation and cancer processes. nih.gov Similarly, leukotrienes, produced via the 5-LOX pathway, play a crucial role in sustaining inflammatory responses. nih.govresearchgate.net
Developing dual inhibitors that can simultaneously target both COX and 5-LOX pathways is a therapeutic strategy to enhance anti-inflammatory effects and potentially reduce the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While specific data on this compound's direct modulation of COX and 5-LOX is not detailed in the provided results, the benzimidazole scaffold is a common feature in compounds designed to inhibit these pathways, suggesting a potential area for investigation.
Interaction with Transient Receptor Potential Vanilloid-1 (TRPV1)
The Transient Receptor Potential Vanilloid-1 (TRPV1) is a cation channel that functions as a polymodal nocisensor, activated by stimuli such as heat, acid, and capsaicin. nih.gov It plays a crucial role in pain signaling and is considered a prime target for the development of analgesic drugs. nih.gov The activity of TRPV1 can be modulated by various regulatory mechanisms, leading to either sensitization or desensitization of the channel. nih.gov
Given that many proalgesic pathways converge on TRPV1, and its expression is upregulated during inflammation and injury, antagonists of this receptor are being investigated for pain management. nih.gov Although direct interaction data for this compound with TRPV1 is not available in the search results, the exploration of novel compounds as TRPV1 antagonists is an active area of research. nih.gov
Anthelmintic Activity Investigations
Benzimidazole derivatives are a well-established class of anthelmintic drugs. journaljpri.com Studies on various benzimidazole compounds have demonstrated their efficacy against parasitic worms. For instance, a synthesized benzimidazole derivative showed significant anthelmintic properties when compared to the standard drug Albendazole, with the time for paralysis and death of the worms decreasing as the concentration of the compound increased. journaljpri.com Another study on novel imidazole-5-one derivatives also reported good anthelmintic activities. ijpbs.com The mechanism of action for many benzimidazole anthelmintics involves the disruption of microtubule structures in the parasites. researchgate.net
| Concentration (µg/ml) | Time for Paralysis (min) | Time for Death (min) |
|---|---|---|
| 50 | 30.43 ± 5.33 | 40.56 ± 5.32 |
Antiviral Efficacy Assessment (e.g., against HCMV, HIV-1, Hepatitis C virus)
The benzimidazole nucleus is a scaffold for compounds with potential antiviral activity. Research has shown that certain derivatives exhibit inhibitory effects against a range of viruses. For example, some 1,3-disubstituted uracil derivatives have been evaluated for their activity against HIV-1 and human cytomegalovirus (HCMV). nih.gov Additionally, rhamnan sulfate, a sulfated polysaccharide, has demonstrated potent inhibitory effects on the replication of herpes simplex virus type 1 (HSV-1), HCMV, and HIV-1 in vitro. nih.gov
Antioxidant Capacity Evaluation
Oxidative stress, resulting from an imbalance between free radicals and antioxidant defenses, is implicated in various diseases. nih.gov Therefore, compounds with antioxidant properties are of significant interest. Studies on some imine-containing 1H-benzimidazoles have investigated their in vitro antioxidant properties by examining their ability to inhibit lipid peroxidation (LPO). nih.gov One study found that most of the synthesized compounds exhibited LPO inhibitory activity, with one particular compound showing 57% inhibition. nih.gov
| Compound | LPO Inhibition (%) |
|---|---|
| Compound 3 (p-bromophenyl substituent) | 57 |
| Butylated hydroxytoluene (BHT) - Standard | 65 |
Antileishmanial Activity Studies and Arginase Inhibition
Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. mdpi.com Arginase, an enzyme in the polyamine biosynthesis pathway of Leishmania parasites, is considered a viable drug target. mdpi.com Certain benzimidazole derivatives have been identified as selective inhibitors of Leishmania mexicana arginase (LmARG). mdpi.com Two such compounds demonstrated leishmanicidal activity against both promastigotes and intracellular amastigotes, with IC50 values indicating their potency. mdpi.com These compounds showed selectivity for the parasite's arginase over human arginase 1. mdpi.com
| Compound | LmARG I50 (µM) | Promastigote IC50 (µM) | Amastigote IC50 (µM) |
|---|---|---|---|
| Compound 1 | 52 | 64 | 32 |
| Compound 2 | 82 | - | - |
Analgesic Properties
The benzimidazole structure is also found in compounds investigated for their pain-relieving properties. nih.gov Studies on benzimidazole 5-carboxylic acid derivatives have shown that certain substitutions on the phenyl ring can lead to significant analgesic activity. nih.gov For example, 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid displayed notable naloxone-sensitive analgesic effects in specific pain models. nih.gov Other research on 2,3,4,5-tetrahydro nih.govmdpi.comdiazepino[1,2-a]benzimidazole derivatives also identified compounds with prominent analgesic potential. mdpi.com
G-Quadruplex Binding Studies and DNA Interactions of this compound
Extensive searches of scientific literature and databases did not yield specific studies detailing the G-quadruplex binding properties or direct DNA interactions of this compound. Research has, however, extensively focused on the broader class of benzimidazole derivatives, revealing their potential to interact with nucleic acid structures, including G-quadruplexes and double-stranded DNA. This body of work provides a foundational context for the potential, yet uninvestigated, activity of this compound.
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.gov These structures are implicated in crucial cellular processes such as the regulation of gene expression, and they are considered promising targets for anticancer therapies. nih.govtandfonline.com The stabilization of G-quadruplexes in telomeres by small molecules can inhibit the activity of telomerase, an enzyme pivotal for cancer cell immortalization. nih.gov
Benzimidazole-containing compounds have been a significant focus in the development of G-quadruplex ligands. nih.govtandfonline.com The planar aromatic structure of the benzimidazole scaffold is a key feature that allows these molecules to interact with the flat G-tetrads of the G-quadruplex structure, primarily through π-π stacking interactions. nih.gov
Different classes of benzimidazole derivatives have been synthesized and evaluated for their G-quadruplex binding affinity and selectivity. These include:
Benzimidazole-Carbazole Ligands: These hybrid molecules are noted for their strong interaction with G-quadruplex DNA, leading to the inhibition of telomerase. tandfonline.com
Bis(benzimidazole)pyridine Derivatives: Characterized by a pyridine core flanked by two benzimidazole units, these compounds exhibit a high affinity for stabilizing G-quadruplex structures. tandfonline.com
Benzimidazole-1,2,3-Triazole Hybrids: The combination of benzimidazole with a 1,2,3-triazole ring results in potent G-quadruplex DNA stabilizers with potential as anticancer agents. tandfonline.com
Dimeric 1,3-Phenylene-bis(piperazinyl Benzimidazole): These molecules feature two benzimidazole units connected by a linker and are effective in binding to and stabilizing G-quadruplex DNA. tandfonline.com
In addition to G-quadruplex interactions, benzimidazole derivatives have been shown to bind to DNA through other mechanisms, such as intercalation and minor groove binding. nih.govresearchgate.net Intercalation involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. nih.gov This mode of binding can lead to structural distortions of the DNA, consequently inhibiting processes like transcription and replication. nih.gov
While the specific binding affinity and selectivity of this compound for G-quadruplexes or its mode of interaction with DNA have not been reported, the general findings for the benzimidazole class of compounds suggest that it could potentially exhibit such activities. The presence of the benzimidazole core provides a necessary scaffold for nucleic acid interaction. However, without direct experimental evidence, any potential G-quadruplex binding or DNA interaction remains speculative. Further biophysical and biochemical studies are required to elucidate the specific activity of this compound in this context.
Data on G-Quadruplex and DNA Interactions of Benzimidazole Derivatives
As no specific data for this compound is available, the following table provides a general overview of the types of interactions observed for the broader class of benzimidazole derivatives.
| Interaction Type | Description | Potential Effect |
| G-Quadruplex Stabilization | Binding to and stabilizing the G-quadruplex structure, often through π-π stacking with G-tetrads. | Inhibition of telomerase activity, modulation of oncogene expression. |
| DNA Intercalation | Insertion of the planar benzimidazole ring system between DNA base pairs. | Inhibition of DNA replication and transcription, induction of apoptosis. |
| DNA Minor Groove Binding | Fitting into the minor groove of the DNA double helix, often involving hydrogen bonding and van der Waals interactions. | Interference with DNA-protein interactions, modulation of gene expression. |
Structure Activity Relationship Sar Studies of 2 Isobutyl 1h Benzoimidazol 5 Ylamine and Its Analogues
Impact of Substituent Modifications on Biological Activity
Influence of N-Substitution
Modifications at the N1 position of the benzimidazole (B57391) ring have a significant impact on the compound's properties. The introduction of various substituents at this position can alter the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets. For instance, the addition of alkyl or aryl groups can enhance binding affinity by occupying specific hydrophobic pockets within a receptor.
Effects of C2-Substitution
The C2 position of the benzimidazole ring is a critical determinant of the compound's biological activity. The isobutyl group in the parent compound, 2-Isobutyl-1H-benzoimidazol-5-ylamine, is believed to play a crucial role in establishing favorable van der Waals interactions within the binding site of its target proteins. Studies involving the replacement of the isobutyl group with other alkyl or aryl moieties have demonstrated varying effects on activity, highlighting the importance of the size, shape, and lipophilicity of the C2-substituent.
A study on the anthelmintic activity of 2-substituted benzimidazoles revealed that the nature of the substituent at the C2 position significantly influences efficacy. While this study did not specifically focus on the 5-amino substituted series, it underscores the general importance of the C2-position in the biological activity of benzimidazoles.
Contribution of C5-Substitution
The amino group at the C5 position is a key feature of this compound, providing a crucial site for hydrogen bonding and potential for further derivatization. The basicity of this amino group can be modulated by introducing electron-withdrawing or electron-donating groups on the benzene (B151609) ring, which in turn can affect its interaction with target residues.
In the development of novel inhibitors of Polo-like kinase 1 (Plk1), a series of 5-substituted benzimidazoles were synthesized and evaluated. It was found that the nature of the substituent at the C5 position had a profound effect on the inhibitory activity. For example, compounds with a sulfonamide group at C5 exhibited potent activity. Another study focused on the development of novel poly(ADP-ribose) polymerase (PARP) inhibitors, where the C5 position of the benzimidazole scaffold was explored. The introduction of various substituents at this position led to the identification of potent inhibitors.
The following table summarizes the impact of C5-substitutions on the activity of certain benzimidazole derivatives:
| C5-Substituent | Observed Biological Activity | Reference |
| Sulfonamide | Potent inhibition of Plk1 | |
| Various amides | Potent inhibition of PARP |
Significance of Other Ring Modifications
For instance, the strategic placement of fluorine atoms on the benzene ring can enhance metabolic stability and binding affinity. Furthermore, the replacement of the benzimidazole core with an imidazopyridine scaffold has been explored in the context of developing new therapeutic agents, demonstrating that the core scaffold is amenable to modification.
Elucidation of Pharmacophore Motifs for Target Binding
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound and its analogues, several key pharmacophoric features have been identified. These typically include a hydrogen bond donor (the N1-H of the benzimidazole), a hydrogen bond acceptor (the N3 of the benzimidazole), a hydrogen bond donor/acceptor (the C5-amino group), and a hydrophobic region (the C2-isobutyl group).
The precise arrangement of these features is critical for effective binding to the target protein. Computational modeling and X-ray crystallography studies of related benzimidazole derivatives in complex with their target proteins have provided valuable insights into the specific interactions that govern binding. These models guide the rational design of new analogues with improved potency and selectivity.
Computational and in Silico Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking simulations calculate the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the interaction between a ligand and its target protein. A lower binding energy generally indicates a more stable and potent interaction. For the benzimidazole (B57391) class of compounds, docking studies have been widely used to predict their binding to various therapeutic targets.
For instance, studies on benzimidazole derivatives targeting enzymes like Candida sterol 14-α demethylase (CYP51), a key enzyme in fungi, have revealed significant binding energies. nih.gov While specific data for 2-Isobutyl-1H-benzoimidazol-5-ylamine is not available, docking simulations on related benzimidazole-thiadiazole hybrids have shown binding energies ranging from -9.5 to -10.9 kcal/mol. nih.govbiointerfaceresearch.com These studies help in understanding how modifications to the benzimidazole core influence binding orientation and affinity. Similarly, docking of benzimidazole analogues against the COX-2 enzyme, an anti-inflammatory target, has identified compounds with strong binding energies, superior to standard drugs like Indomethacin. researchgate.net
Table 1: Example Binding Affinities of Benzimidazole Derivatives Against Various Protein Targets This table presents data for related benzimidazole compounds to illustrate the typical results obtained from molecular docking studies.
| Compound Class | Protein Target | Example Binding Energy (kcal/mol) |
| Benzimidazole-Thiadiazole Hybrids | Candida CYP51 | -10.928 |
| 1-benzyl-2-phenyl-1H-benzimidazole Derivatives | Liver Alcohol Dehydrogenase Inhibitor | -8.3 to -9.0 |
| 1-benzyl-2-phenyl-1H-benzimidazole Derivatives | Antihypertensive Protein Hydrolase Inhibitor | -9.2 to -10.0 |
| Benzimidazole-keto Analogues | Epidermal Growth Factor Receptor (EGFR) | -8.1 |
Note: Data sourced from studies on various benzimidazole derivatives. nih.govbiointerfaceresearch.comukm.my
Beyond predicting binding energy, docking simulations provide a detailed 3D model of the ligand-receptor complex, highlighting the specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for stable binding.
In studies of benzimidazoles targeting the antifungal target CYP51, molecular docking revealed that the thiadiazole core is often responsible for interacting with the heme group, while a hydrogen bond frequently forms between the benzimidazole ring's NH group and the amino acid Met508. nih.gov In another example involving benzimidazole derivatives as potential inhibitors for Butyrylcholinesterase (BuChE), docking and molecular dynamics simulations identified interactions with several key residues in the active site gorge, explaining the compound's selectivity. nih.gov For benzimidazoles targeting β-tubulin, the amino acid E198 has been identified as playing a key role in the binding interaction. nih.gov The identification of these key residues is vital for structure-based drug design, allowing chemists to modify the ligand to enhance these specific interactions and improve potency and selectivity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into a molecule's chemical stability and reactivity.
The HOMO-LUMO energy gap is a particularly important parameter; a smaller gap suggests that a molecule is more reactive and less stable. DFT studies on various substituted 1H-benzimidazoles have been performed to understand their structural and electronic properties. biointerfaceresearch.com For example, calculations on chiral benzimidazole derivatives using the B3LYP/6-31G(d,p) basis set have been used to compute HOMO-LUMO energy gaps, which ranged from 3.71 eV to 5.61 eV depending on the substituents. biointerfaceresearch.com These calculations help predict the most likely sites for electrophilic and nucleophilic attack and explain the electronic properties that contribute to a molecule's biological activity. Such analysis for this compound would reveal the distribution of electron density and its intrinsic reactivity.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies
For a compound to be a successful drug, it must possess favorable ADMET properties. In silico ADMET prediction has become a standard part of the early drug discovery process, allowing researchers to screen out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.
Numerous studies on novel benzimidazole derivatives include in silico ADMET predictions. researchgate.netnih.gov These studies often use online tools like admetSAR and ProTox-II to evaluate properties based on the molecular structure. Key parameters include adherence to Lipinski's "Rule of Five," which predicts oral bioavailability based on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. mdpi.com Predictions for various benzimidazole series have often indicated good gastrointestinal absorption and a low likelihood of mutagenicity or carcinogenicity. researchgate.netmdpi.com For example, a study on novel benzimidazole-1,2,3-triazole-sulfonamide hybrids showed that the designed compounds were predicted to be non-mutagenic and non-carcinogenic. mdpi.com An ADMET analysis of this compound would be crucial to assess its potential as an orally administered drug and to flag any potential toxicological liabilities early on.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
QSAR studies are frequently performed on benzimidazole derivatives. nih.gov These studies involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of related compounds with known activities. Statistical methods, such as multiple linear regression, are then used to build an equation that correlates these descriptors with the activity. nih.gov For a series of arylamine-based benzimidazole and phenylthiophene derivatives designed as SARS-CoV-2 PLpro inhibitors, a robust QSAR model was developed with good statistical parameters (q² = 0.770, r²_test = 0.721). mdpi.comnih.gov The resulting equation revealed that the presence of an aromatic ring and a basic nitrogen atom was critical for high activity. mdpi.comnih.gov A QSAR study incorporating this compound within a series of analogues could help identify the key structural features of the isobutyl and amine groups that contribute to its potential biological activity.
Protein-Protein Interaction Network Analysis for Target Druggability
Protein-protein interactions (PPIs) govern a vast array of cellular processes, and their dysregulation is often linked to disease. PPI network analysis is a systems biology approach used to map these complex interactions and identify key proteins (nodes) that are central to disease pathways. These central proteins can then be prioritized as potential drug targets.
This analysis does not directly involve the small molecule itself but is a critical preceding step for target identification and validation. For example, network pharmacology approaches have been used to identify key target genes and pathways for complex diseases, which can then be used for molecular docking studies with potential inhibitors. nih.gov Once a key protein target is identified through PPI network analysis, a compound like this compound can be computationally docked against it to assess its potential as a modulator of that target. This approach integrates systems-level biological data with molecular-level simulations to increase the likelihood of finding effective and targeted therapies.
Derivatives and Analogues: Design, Synthesis, and Comparative Evaluation
Rational Design Principles for Novel 2-Isobutyl-1H-benzoimidazol-5-ylamine Analogues
The design of new analogues of this compound is guided by established structure-activity relationship (SAR) principles and an understanding of the target biological molecule. rroij.comnih.gov The versatility of the benzimidazole (B57391) core allows for systematic modifications at several key positions—primarily the N-1, C-2, C-5, and C-6 positions—which significantly influence the resulting compound's pharmacological profile. nih.govnih.gov
Key Design Strategies:
Scaffold Modification and Hybridization: A primary strategy involves creating hybrid molecules by combining the benzimidazole nucleus with other known pharmacophores. nih.gov For instance, combining the benzimidazole core with moieties like anilides, chalcones, or thiosemicarbazides has been shown to produce potent antimicrobial lead compounds. nih.gov Another approach is based on proven pharmacophore analogues for a specific disease, such as cancer, to rationally design novel structures. rsc.org
Structure-Activity Relationship (SAR) Analysis: SAR studies are crucial for optimizing biological activity. rroij.comnih.gov These studies reveal that the type and position of substituents on the benzimidazole ring are critical. For example, in designing anti-inflammatory agents, an electron-withdrawing nitro group at the C-6 position can enhance activity, while electron-donating groups may decrease potency. nih.gov Similarly, for antiviral activity, introducing electron-donating groups at the C-2 position can improve interactions with viral enzymes. rroij.com For anti-inflammatory activity against the NLRP3 inflammasome, compounds bearing an electron-withdrawing group at the 5-position of the benzimidazole core, such as a nitro group, have shown potent activity. mdpi.com
Target-Specific Design: Analogues are often designed to interact with specific biological targets like enzymes or receptors. nih.govnih.gov For example, derivatives can be designed to inhibit enzymes crucial for pathogen survival, such as urease or lanosterol (B1674476) 14α-demethylase. nih.govnih.gov The design process may also target inflammation-promoting enzymes like cyclooxygenase (COX) or signaling pathways such as KRAS/Wnt. nih.govrsc.org
By applying these principles, chemists can strategically modify the parent structure to enhance its binding affinity to a target, improve its pharmacokinetic properties, and ultimately develop more effective therapeutic agents. rroij.com
Synthesis and Spectroscopic Characterization of Substituted Benzimidazole Derivatives
The synthesis of substituted benzimidazole derivatives is most commonly achieved through the condensation reaction of an o-phenylenediamine (B120857) with various aldehydes or carboxylic acids. nih.govorientjchem.org This versatile method allows for the introduction of a wide array of substituents at the C-2 position. Modifications at other positions are often accomplished by starting with an appropriately substituted o-phenylenediamine.
A general synthetic route involves refluxing the o-phenylenediamine derivative and a substituted aldehyde, often in the presence of a catalyst such as sodium metabisulfite (B1197395) (Na₂S₂O₅) in an ethanol-water solution. nih.gov Another common method is the reaction between an o-phenylenediamine and a carbonyl compound using ammonium (B1175870) chloride as an environmentally benign catalyst, which can produce yields in the range of 75–94%. nih.gov Microwave-assisted synthesis has also emerged as an efficient method that can significantly reduce reaction times and improve yields. amazonaws.com
Following synthesis, the structures of the novel compounds are unequivocally confirmed using a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). tsijournals.comnih.govamazonaws.com
Table 1: Spectroscopic Data for Selected Benzimidazole Derivatives
| Compound Name | Synthesis Method | 1H-NMR (δ ppm) | Mass Spec. (m/z) | Reference |
|---|---|---|---|---|
| 2-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole | Multistep synthesis | (400 MHz, DMSO-d₆) δ 8.38 – 6.46 (m, 6H), 3.34 – 2.55 (m, 10H), 0.80 (s, 3H) | 358.2 [M]⁺ | nih.gov |
| 4-(6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazol-2-yl)phenol | Multistep synthesis | (400 MHz, DMSO-d₆) δ 12.85 (s, 1H), 10.06 (s, 1H), 7.98 (d, J = 8.3 Hz, 2H), 7.44 – 7.04 (m, 2H), 6.92 (d, J = 8.4 Hz, 2H), 3.04 (s, 4H), 2.84 – 2.39 (m, 6H), 1.07 (t, J = 7.1 Hz, 3H) | 340.2 [M]⁺ | nih.gov |
| 1-(4-hydroxybenzyl)-2-(4-hydroxyphenyl)-1H-benzimidazole | Condensation in aqueous medium | (400 MHz, TMS, CDCl₃) δ 7.66 (d, 1H, J = 8 Hz), 7.50 (d, 2H, J = 8.4 Hz), 7.35 (d, 1H, J = 8 Hz), 7.24 (m, 2H), 6.89 (d, 2H, J = 8.4 Hz), 6.86 (d, 2H, J = 8.4 Hz), 6.69 (d, 2H, J = 8.4 Hz), 5.39 (s, 2H), 4.85 (s, 2H) | 317.20 [M+1] | [No source found] |
| (1H-benzo[d]imidazol-2-yl)methanamine | o-phenylenediamine + L-glycine | (400 MHz, DMSO-d₆) δ: 7.95 (s, 1H, NH), 7.82-7.80 (d, J = 8.03 Hz, 2H, Ar-H), 7.17-7.13 (m, 2H, Ar-H), 6.44-6.42 (t, J = 5.78 Hz, 2H, NH₂-CH₂), 3.55-3.53 (t, J = 5.78 Hz, 2H, CH₂-NH₂) | Not Specified | [No source found] |
| 2-(1H-benzo[d]imidazol-2-yl)aniline | o-phenylenediamine + anthranilic acid | (400 MHz, DMSO-d₆) δ: 11.13 (s, 2H, NH₂), 8.49 (s, 1H, NH), 7.96-7.94 (d, J = 8.08 Hz, 2H, Ar-H), 7.78-7.76 (d, J = 8.00 Hz, 2H, Ar-H), 7.37-7.34 (m, 2H, Ar-H), 6.87-6.85 (m, 2H, Ar-H) | Not Specified | [No source found] |
Note: The table presents a selection of data for illustrative purposes. NMR data includes solvent and frequency where specified. Mass spectrometry indicates the found molecular ion peak.
Comparative Biological Evaluation of Designed Derivatives
A critical step in the development pipeline is the comparative biological evaluation of the newly synthesized analogues. nih.gov These studies assess the potency of the derivatives against specific biological targets and compare them to parent compounds, known drugs, or other analogues within the series. nih.govnih.gov
For instance, a series of novel benzimidazole-piperazine derivatives were synthesized and evaluated as urease inhibitors. nih.gov All the tested compounds (8a-n) exhibited significantly stronger urease inhibition than the standard controls, thiourea (B124793) and hydroxyurea. Compound 8e was identified as the most potent, with an IC₅₀ value of 3.36 µM, compared to 22 µM for thiourea. nih.gov
In the realm of antifungal research, newly designed benzimidazole hybrids were screened against pathogenic fungi. nih.gov Compounds 11 and 12 showed excellent activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) as low as 1.5 µg/mL. nih.gov Notably, compound 11 had an IC₅₀ of 5.6 µM against the enzyme lanosterol 14α-demethylase, which was comparable to the reference drug fluconazole (B54011) (IC₅₀ of 2.3 µM). nih.gov
Similarly, in oncology research, a 2025 study used an ADP-Glo assay to screen for inhibitors of WRN ATPase, a target in certain cancers. promega.com This comparative screening identified a benzimidazole analog (10a ) that reduced the IC₅₀ from 88nM to just 5nM, demonstrating a significant increase in potency over other tested scaffolds. promega.com The evaluation of thiabendazole (B1682256) analogs against the NLRP3 inflammasome identified two lead compounds, TBZ-09 and TBZ-21 , which showed the most potent inhibition of IL-1β release compared to other derivatives in the series. mdpi.com
These comparative evaluations are essential for identifying promising lead compounds for further development. researchgate.net
Table 2: Comparative Biological Activity of Selected Benzimidazole Derivatives
| Compound | Target/Organism | Assay | Measured Activity | Comparison/Standard | Reference |
|---|---|---|---|---|---|
| Compound 8e | Urease Enzyme | Urease Inhibition | IC₅₀ = 3.36 µM | Thiourea (IC₅₀ = 22 µM) | nih.gov |
| Compound 11 | C. albicans | Minimum Inhibitory Concentration (MIC) | MIC = 3 µg/mL | Fluconazole (MIC = 0.75 µg/mL) | nih.gov |
| Compound 11 | Lanosterol 14α-demethylase | Enzyme Inhibition | IC₅₀ = 5.6 µM | Fluconazole (IC₅₀ = 2.3 µM) | nih.gov |
| Compound 12 | Lanosterol 14α-demethylase | Enzyme Inhibition | IC₅₀ = 7.1 µM | Fluconazole (IC₅₀ = 2.3 µM) | nih.gov |
| Analog 10a | WRN ATPase | Enzyme Inhibition | IC₅₀ = 5 nM | Lead Compound (IC₅₀ = 88 nM) | promega.com |
| TBZ-09 | NLRP3 Inflammasome | IL-1β Release Inhibition | Most Potent in Series | LPS + ATP Control | mdpi.com |
| TBZ-21 | NLRP3 Inflammasome | IL-1β Release Inhibition | Most Potent in Series | LPS + ATP Control | mdpi.com |
| Compound 1a | E. coli | Minimum Inhibitory Concentration (MIC) | MIC = 10 µg/mL | Ciprofloxacin | tsijournals.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole |
| 4-(6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazol-2-yl)phenol |
| 1-(4-hydroxybenzyl)-2-(4-hydroxyphenyl)-1H-benzimidazole |
| (1H-benzo[d]imidazol-2-yl)methanamine |
| 2-(1H-benzo[d]imidazol-2-yl)aniline |
| Benznidazole |
| Thiourea |
| Hydroxyurea |
| Fluconazole |
| Thiabendazole |
| Ciprofloxacin |
| o-phenylenediamine |
| Sodium metabisulfite |
Future Directions and Therapeutic Perspectives
Emerging Applications in Diverse Therapeutic Areas
While direct studies on 2-Isobutyl-1H-benzoimidazol-5-ylamine are not extensively documented in publicly available literature, the known biological activities of structurally related benzimidazole (B57391) derivatives allow for informed speculation on its potential therapeutic applications. The benzimidazole nucleus is known to interact with various biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. impactfactor.orgeurekaselect.comijpsjournal.com
Anticancer Potential: Benzimidazole derivatives have shown significant promise in oncology. impactfactor.org They can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as topoisomerases. nih.gov The structural similarity of benzimidazoles to purine (B94841) bases allows them to interact with biopolymers, a feature that can be exploited in the design of new anticancer agents. mdpi.comnih.gov The presence of the 5-amino group in this compound could be a key determinant of its potential cytotoxic activity, a hypothesis that warrants investigation against various cancer cell lines.
Antimicrobial and Antiviral Activity: The benzimidazole core is a well-established pharmacophore in the development of anti-infective agents. nih.govijpsjournal.com For instance, derivatives of N-benzyl-1H-benzimidazol-2-amine have been evaluated for their in vitro activity against different species of Leishmania. nih.gov Given the urgent need for new antimicrobial and antiviral drugs to combat resistance, this compound should be screened against a panel of pathogenic bacteria, fungi, and viruses.
Anti-inflammatory Properties: Numerous benzimidazole derivatives have been reported to possess anti-inflammatory activity. nih.gov These compounds can modulate the activity of inflammatory mediators and enzymes. Structure-activity relationship (SAR) studies have indicated that substitutions at various positions on the benzimidazole ring significantly influence their anti-inflammatory potential. nih.gov The specific combination of the 2-isobutyl and 5-amino substituents in the target compound may confer a unique anti-inflammatory profile.
The following table summarizes the potential therapeutic areas for this compound based on the known activities of the broader benzimidazole class.
| Potential Therapeutic Area | Rationale based on Benzimidazole Derivatives | Potential Mechanism of Action |
| Oncology | Many benzimidazole derivatives exhibit potent anticancer activity. impactfactor.orgijpsjournal.com | Inhibition of topoisomerase I, antiproliferative effects. nih.govmdpi.com |
| Infectious Diseases | The benzimidazole scaffold is present in numerous antimicrobial and antiviral drugs. nih.govijpsjournal.com | Disruption of microbial growth and viral replication. |
| Inflammation | A significant number of benzimidazole compounds show anti-inflammatory properties. nih.gov | Modulation of inflammatory pathways and enzymes. |
| Neurodegenerative Diseases | Certain benzimidazoles interact with targets in the central nervous system. | To be determined through screening. |
Advanced Methodologies for Compound Optimization and Lead Identification
The journey from a promising scaffold to a clinical candidate involves rigorous compound optimization and lead identification. For this compound, several advanced methodologies can be employed to enhance its therapeutic potential.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is crucial. nih.gov This involves synthesizing and evaluating a library of analogs to understand the contribution of the isobutyl group at the C2 position and the amino group at the 5-position to the biological activity. Modifications could include altering the length and branching of the alkyl chain at C2 and exploring different substituents at the 5-position.
Computational and In Silico Approaches: Modern drug discovery heavily relies on computational tools. researchgate.net Molecular docking studies can predict the binding modes of this compound and its derivatives with various biological targets. Pharmacokinetic and toxicity predictions (ADME/Tox) can be performed in silico to guide the design of compounds with improved drug-like properties. researchgate.net
Combinatorial Chemistry and High-Throughput Screening: To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry techniques can be utilized to generate a diverse library of related compounds. jyoungpharm.org This library can then be subjected to high-throughput screening against a panel of biological targets to identify lead compounds with desired activities.
The table below outlines potential optimization strategies for this compound.
| Methodology | Objective | Specific Approaches |
| Structure-Activity Relationship (SAR) Studies | To understand the impact of structural modifications on biological activity. | Synthesis of analogs with varied substituents at the N1, C2, C5, and C6 positions. nih.gov |
| Computational Chemistry | To predict binding affinity and ADME/Tox properties. | Molecular docking, quantitative structure-activity relationship (QSAR) modeling. |
| Combinatorial Synthesis | To rapidly generate a diverse library of derivatives. | Solid-phase synthesis, microwave-assisted organic synthesis. ijpsjournal.comresearchgate.net |
| High-Throughput Screening (HTS) | To identify lead compounds from a large library. | Biochemical and cell-based assays against various therapeutic targets. |
Translational Research Opportunities and Pre-Clinical Development
Once promising lead compounds derived from this compound are identified, the focus shifts to translational research and pre-clinical development to assess their potential for clinical use.
In Vitro and In Vivo Efficacy Models: The most promising derivatives will need to be evaluated in relevant in vitro and in vivo models of disease. For instance, if a lead compound shows potent in vitro anticancer activity, its efficacy would be tested in animal models of cancer.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is critical. researchgate.net PK/PD studies will establish the relationship between the drug concentration in the body and its pharmacological effect, which is essential for determining a potential dosing regimen.
Toxicology and Safety Pharmacology: Comprehensive toxicology studies are required to ensure the safety of any new therapeutic agent. These studies will identify any potential adverse effects and determine the therapeutic window of the lead compounds.
The successful navigation of these pre-clinical stages is a prerequisite for advancing a new chemical entity into clinical trials. The structural simplicity and synthetic accessibility of the benzimidazole scaffold, in general, suggest that the development of derivatives of this compound could be a feasible and promising endeavor. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-Isobutyl-1H-benzoimidazol-5-ylamine?
- The compound is typically synthesized via condensation reactions involving substituted benzimidazole precursors. For example, analogous benzimidazoles are prepared by reacting o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions (e.g., acetic acid or DMF as a catalyst). Reaction optimization often involves temperature control (70–120°C) and inert atmospheres to prevent oxidation .
- Key intermediates, such as 2-(4-substituted-phenyl)-1H-benzo[d]imidazole, are structurally validated using IR, NMR (¹H/¹³C), and mass spectrometry .
Q. How is the purity of this compound assessed in academic research?
- Purity is evaluated via HPLC (High-Performance Liquid Chromatography) with UV detection, often using C18 columns and methanol/water mobile phases. Elemental analysis (C, H, N) is performed to confirm stoichiometric consistency between experimental and theoretical values (±0.3% tolerance) .
- Melting point determination and TLC (thin-layer chromatography) are supplementary methods for preliminary purity checks .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and calculated spectral data (e.g., NMR or IR) for this compound?
- Discrepancies in NMR shifts may arise from solvent effects, tautomerism, or impurities. To address this:
- Perform deuterated solvent exchange experiments to identify labile protons.
- Use computational tools (e.g., DFT calculations) to predict spectra and compare with experimental data.
- Validate via 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies optimize multi-step synthesis yields for this compound derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for condensation steps but may require post-reaction purification via column chromatography .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can reduce reaction times and improve regioselectivity .
- Workup protocols : Acid-base extraction is critical for isolating the free amine form from reaction mixtures. Adjusting pH to 8–9 precipitates the product, which is then recrystallized from ethanol/water .
Q. How is X-ray crystallography applied to confirm the structure of benzimidazole derivatives like this compound?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in solvents like methanol or acetonitrile.
- Data collection and refinement use programs like SHELXL or OLEX2. Key parameters include R-factor (<5%), bond length accuracy (±0.01 Å), and thermal displacement validation .
- For unstable crystals, low-temperature data collection (100 K) minimizes decomposition .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data for this compound across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed concentrations, cell lines) to rule out variability.
- Structural analogs : Compare activity with closely related compounds (e.g., 2-butyl-5-chloroimidazole derivatives) to identify substituent-specific effects .
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or receptors) and correlate with experimental IC₅₀ values .
Methodological Resources
- Spectral databases : PubChem and SciFinder provide reference IR/NMR spectra for benzimidazole derivatives.
- Crystallography tools : The Cambridge Structural Database (CSD) offers structural analogs for comparison .
- Synthetic protocols : Peer-reviewed journals like Acta Crystallographica and Bioorganic Chemistry detail optimized routes .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
